sodium fluoroacetate

Übersicht

Beschreibung

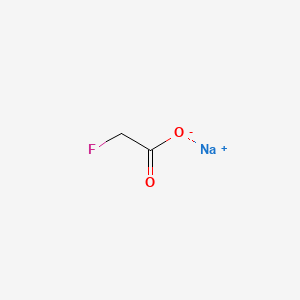

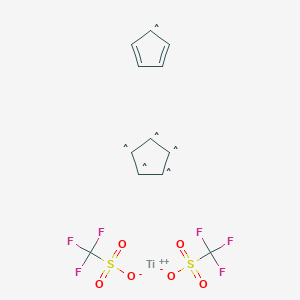

Sodium fluoroacetate, also known as compound 1080, is an organofluorine chemical compound with the chemical formula FCH₂CO₂Na. It is the sodium salt of fluoroacetic acid and contains sodium cations (Na⁺) and fluoroacetate anions (FCH₂CO₂⁻). This colorless salt is odorless and has a taste similar to that of table salt (sodium chloride). This compound is primarily used as a rodenticide and has been reported to be highly toxic .

Wirkmechanismus

Sodium monofluoroacetate, also known as Compound 1080, is a highly toxic compound primarily used as a pesticide . It is chemically and toxicologically identical to the fluoroacetate found in some toxic plants .

Target of Action

The primary target of sodium monofluoroacetate is the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle . This cycle is a crucial part of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy.

Mode of Action

Sodium monofluoroacetate acts by inhibiting energy production in most cells of the body . Following absorption, it undergoes intracellular conversion to produce fluorocitrate, which inhibits the TCA cycle . Fluorocitrate inhibits aconitase and the oxidation of citric acid, resulting in blockage of the TCA cycle .

Biochemical Pathways

The inhibition of aconitase interferes with cellular respiration and the metabolism of carbohydrates, fats, and proteins . This blockage of the TCA cycle leads to energy depletion, citric and lactic acid accumulation, and a decrease in blood pH . The inability to oxidize fatty acids via the TCA cycle leads to ketone body accumulation and worsening acidosis .

Pharmacokinetics

It is known that the compound is readily absorbed and distributed in the body, where it is converted to fluorocitrate .

Result of Action

The result of sodium monofluoroacetate’s action is a severe disruption of energy metabolism. This leads to a range of effects, including neurotoxicity and acute toxicity in mammals . The main organs affected are the central nervous, respiratory, and cardiovascular systems .

Action Environment

Sodium monofluoroacetate is labile in the environment, being readily degraded by different microorganisms . . For instance, the presence of fluoride ions in the environment can interact with fluoroacetate and affect its toxicity .

Biochemische Analyse

Biochemical Properties

Sodium monofluoroacetate’s extreme toxicity to mammals and insects stems from its similarity to acetate, which has a pivotal role in cellular metabolism . It is metabolized to fluorocitrate, which then interferes with adenosine triphosphate (ATP) formation in the Krebs cycle . This disruption of the tricarboxylic acid cycle results in a buildup of citrate and can cause convulsive seizures .

Cellular Effects

Sodium monofluoroacetate affects various types of cells and cellular processes. It influences cell function by disrupting energy production, leading to impaired oxidative metabolism . Energy production is reduced, and intermediates of the tricarboxylic acid cycle subsequent to citrate are depleted . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Sodium monofluoroacetate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle and reacts with citrate synthase to produce fluorocitrate . This metabolite then binds very tightly to aconitase, thereby halting the cycle .

Temporal Effects in Laboratory Settings

The effects of sodium monofluoroacetate can change over time in laboratory settings. Clinical findings after ingestion of a sufficient amount of sodium monofluoroacetate to cause poisoning usually develop within 30 minutes to 2.5 hours of exposure . They might be delayed for as long as 20 hours .

Dosage Effects in Animal Models

The effects of sodium monofluoroacetate vary with different dosages in animal models. Acute and long-term effects of a single, relatively high oral dose (0.25 and 0.30 mg/kg) of sodium monofluoroacetate on the survival and productivity of sheep were evaluated . High doses can result in fatal poisonings .

Metabolic Pathways

Sodium monofluoroacetate is involved in the tricarboxylic acid cycle, a crucial metabolic pathway. It is metabolized to fluorocitrate, which interferes with the cycle and halts energy production .

Transport and Distribution

Sodium monofluoroacetate is transported and distributed within cells and tissues in a manner consistent with its water-soluble nature . Plasma levels of sodium monofluoroacetate were roughly double that of other organs .

Subcellular Localization

Given its role in the tricarboxylic acid cycle, it is likely to be found in the mitochondria where this cycle occurs .

Vorbereitungsmethoden

Sodium fluoroacetate is synthesized by treating sodium chloroacetate with potassium fluoride. The reaction is as follows: [ \text{ClCH}_2\text{COONa} + \text{KF} \rightarrow \text{FCH}_2\text{COONa} + \text{KCl} ] This method involves the use of potassium fluoride as a fluorinating agent under mild conditions, resulting in a high fluorine conversion rate and good product quality .

Analyse Chemischer Reaktionen

Natriumfluoracetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: In wässrigen Lösungen kann Natriumfluoracetat zu Fluoracetsäure hydrolysieren.

Substitution: Die Fluorgruppe kann unter bestimmten Bedingungen durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Natriumfluoracetat kann an Redoxreaktionen teilnehmen, obwohl diese weniger häufig sind.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Wasser für die Hydrolyse und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Natriumfluoracetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer fluorierter Verbindungen verwendet.

Biologie: Natriumfluoracetat wird in Studien im Zusammenhang mit Stoffwechselwegen und Enzyminhibition verwendet.

Medizin: Es wurde für seine potenzielle Verwendung bei der Behandlung bestimmter Stoffwechselstörungen und als Radiomarkierungsmittel in der diagnostischen Bildgebung untersucht.

Industrie: Natriumfluoracetat wird in der Schädlingsbekämpfung eingesetzt, insbesondere zur Bekämpfung von Nagetierpopulationen in landwirtschaftlichen Umgebungen

5. Wirkmechanismus

Natriumfluoracetat übt seine toxischen Wirkungen aus, indem es die Energieproduktion in Zellen hemmt. Nach der Aufnahme wird es in Fluoracetat umgewandelt, das dann Fluorcitrat bildet. Fluorcitrat hemmt das Enzym Aconitase im Zitronensäurezyklus, was zu einer Störung der Zellatmung und Energieproduktion führt. Dies führt zur Anhäufung von Citrat und einer Erschöpfung des verfügbaren Calciums, was das zentrale Nerven-, Atem- und Herz-Kreislaufsystem beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Natriumfluoracetat ist aufgrund seiner hohen Toxizität und seines spezifischen Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Kaliumfluoracetat: Ein weiteres Salz der Fluoracetsäure mit ähnlichen toxischen Eigenschaften.

Natriummonofluoracetat: Wird oft synonym mit Natriumfluoracetat verwendet, jedoch mit geringfügigen Unterschieden in Löslichkeit und Reaktivität.

Fluoracetatamid: Eine verwandte Verbindung mit ähnlichen toxischen Wirkungen, jedoch mit unterschiedlicher chemischer Struktur und Eigenschaften

Natriumfluoracetat zeichnet sich durch seinen weit verbreiteten Einsatz in der Schädlingsbekämpfung und seine spezifische Hemmung des Zitronensäurezyklus aus, was es zu einem wertvollen Werkzeug sowohl in der wissenschaftlichen Forschung als auch in praktischen Anwendungen macht.

Eigenschaften

CAS-Nummer |

62-74-8 |

|---|---|

Molekularformel |

C2H3FNaO2 |

Molekulargewicht |

101.03 g/mol |

IUPAC-Name |

sodium;2-fluoroacetate |

InChI |

InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |

InChI-Schlüssel |

USQSMTBTMHHOKG-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])F.[Na+] |

Kanonische SMILES |

C(C(=O)O)F.[Na] |

Siedepunkt |

Decomposes (NIOSH, 2024) decomposes Decomposes |

Color/Form |

White solid Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F] Colorless powder Fine, white powder or monoclinic crystals |

Dichte |

greater than 1 (temperature not listed) (USCG, 1999) >1 |

melting_point |

392 °F Decomposes at 392 °F. (EPA, 1998) 200-202 °C; decomposes above melting point 392 °F (decomposes) 392 °F |

Physikalische Beschreibung |

Sodium fluoroacetate appears as a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH] COLOURLESS SOLID IN VARIOUS FORMS. Fluffy, colorless to white (sometimes dyed black), odorless powder. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide] |

Verwandte CAS-Nummern |

144-49-0 (Parent) |

Löslichkeit |

Miscible (NIOSH, 2024) Solubility (g/100 g) at 25 °C in: water: 111 Almost insoluble in ethanol, acetone, and petroleum oils Solubility (g/100 g) at 25 °C in: methanol: 5; ethanol: 1.4; acetone: 0.04; carbon tetrachloride: 0.004 Practically insoluble in MeCO3 Solubility in water: good Miscible |

Dampfdruck |

0 mmHg at 68 °F (EPA, 1998) VP: Non-volatile Approx 0.0 mm Hg at 20 °C low Low |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)